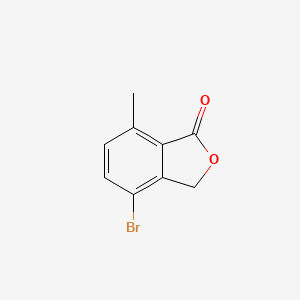

4-bromo-7-methylisobenzofuran-1(3H)-one

Description

Contextualization of Isobenzofuranones in Organic Synthesis and Medicinal Chemistry

Isobenzofuranones, also known as phthalides, represent a significant class of lactones that feature a benzene (B151609) ring fused to a γ-butyrolactone ring. This core structure is a common motif in a variety of natural products and synthetically derived molecules. In the realm of organic synthesis, isobenzofuranones serve as versatile intermediates for the construction of more complex molecular architectures. A number of synthetic methodologies have been developed for their preparation, including manganese-catalyzed C-H transformations, copper/palladium-catalyzed annulation reactions, and asymmetric synthesis approaches. nih.govresearchgate.net

From a medicinal chemistry perspective, the isobenzofuranone scaffold is a privileged structure, found in compounds exhibiting a wide array of biological activities. These include, but are not limited to, antifungal, antimicrobial, and anti-inflammatory properties. The inherent reactivity and structural features of the isobenzofuranone core make it an attractive starting point for the development of novel therapeutic agents.

Structural Features and Significance of Brominated and Methylated Isobenzofuranone Scaffolds

Similarly, the incorporation of a methyl group can impact a compound's solubility, metabolic pathway, and interaction with protein targets. The specific placement of both a bromo and a methyl substituent, as in the case of 4-bromo-7-methylisobenzofuran-1(3H)-one, would be expected to create a unique combination of electronic and steric effects. However, without specific research on this compound, the precise consequences of this substitution pattern remain speculative.

Rationale for Comprehensive Academic Investigation of this compound

The rationale for a dedicated academic investigation into this compound would be to elucidate the currently unknown specific contributions of the 4-bromo and 7-methyl substituents to the chemical and biological properties of the isobenzofuranone core. Such a study would aim to synthesize the compound, characterize its spectral and physical properties, and evaluate its potential in areas such as medicinal chemistry and materials science. The absence of this information in the current body of scientific literature presents a clear knowledge gap. A thorough investigation would be necessary to determine if this specific substitution pattern offers any advantageous properties over other known isobenzofuranone derivatives.

Due to the lack of available research data, further elaboration on detailed research findings, including the creation of interactive data tables, is not possible at this time.

Structure

3D Structure

Properties

Molecular Formula |

C9H7BrO2 |

|---|---|

Molecular Weight |

227.05 g/mol |

IUPAC Name |

4-bromo-7-methyl-3H-2-benzofuran-1-one |

InChI |

InChI=1S/C9H7BrO2/c1-5-2-3-7(10)6-4-12-9(11)8(5)6/h2-3H,4H2,1H3 |

InChI Key |

QASSYQRJWTVLEG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=C(C=C1)Br)COC2=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Bromo 7 Methylisobenzofuran 1 3h One and Analogues

Retrosynthetic Analysis and Key Precursors for Isobenzofuranone Ring Systems

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. deanfrancispress.comdeanfrancispress.com This process involves imaginary bond-breaking operations called "disconnections," which correspond to the reverse of known chemical reactions. youtube.com

For the isobenzofuranone core, a primary disconnection strategy involves breaking the ester bond of the lactone ring. This reveals a bifunctional precursor: a benzene (B151609) ring with a carboxylic acid (or its derivative) and a hydroxymethyl group at the ortho positions. Further analysis suggests that this precursor can be derived from a 2-substituted benzoic acid. Two common retrosynthetic pathways for the isobenzofuranone ring system are:

From 2-Acylbenzoic Acids: Disconnection of the C-O bond and the C-H bond on the methylene (B1212753) bridge points to a 2-acylbenzoic acid as a key precursor. The synthesis would then involve the reduction of the ketone and subsequent lactonization.

From 2-Methylbenzoic Acids: An alternative disconnection points towards a 2-methylbenzoic acid derivative. The forward synthesis would involve a benzylic halogenation followed by an intramolecular esterification (cyclization) to form the lactone ring. This is a particularly relevant strategy for synthesizing 7-methyl substituted isobenzofuranones.

Key precursors for the targeted synthesis of 4-bromo-7-methylisobenzofuran-1(3H)-one would logically include compounds like 2,5-dimethylbenzoic acid or 2-bromo-5-methylbenzoic acid, which provide the necessary carbon skeleton and substitution pattern for further functionalization.

Contemporary Approaches to Isobenzofuranone Core Synthesis

Modern organic synthesis has furnished a variety of methods for constructing the isobenzofuranone core, offering improvements in efficiency, selectivity, and substrate scope.

Palladium catalysis has emerged as a powerful tool for constructing heterocyclic frameworks. nih.gov Palladium(II)-mediated oxidative cyclization of various precursors is a promising method for assembling these scaffolds. nih.gov For instance, intramolecular coupling reactions can forge the key C-O bond to form the lactone ring. While direct palladium-catalyzed cyclization of simple substituted benzoic acids to isobenzofuranones is one of many strategies, related palladium-catalyzed reactions are widely used to create complex benzofuran (B130515) and spiro-isobenzofuran structures. rsc.orgnih.gov These reactions often involve the formation of an arylpalladium intermediate which then undergoes an intramolecular reaction. For example, a general strategy involves the cyclization of O-aryl cyclic vinylogous esters under palladium catalysis to form benzofuran frameworks. nih.gov

| Precursor Type | Catalyst System | General Outcome | Reference |

|---|---|---|---|

| O-Aryl Cyclic Vinylogous Esters | Pd(OAc)₂ / Oxidant | Benzofuran-fused carbocycles | nih.gov |

| Alkyne-Tethered Iodoarenes | Pd Catalyst | Benzofuran derivatives | researchgate.net |

| 3-o-Alkynylphenoxy Acrylic Acid Esters | Pd Catalyst | 2,3-Disubstituted Benzofurans | nih.gov |

Condensation reactions provide a direct route to certain isobenzofuranone derivatives. A notable example is the reaction of 2-formylbenzoic acid with primary amines, including aniline (B41778) and various heterocyclic amines, which affords 3-substituted isobenzofuran-1(3H)-one derivatives. imjst.org In this reaction, the amine condenses with the aldehyde group, and the subsequent intramolecular cyclization with the carboxylic acid group forms the lactone ring, resulting in an N-substituted phthalidyl amine. imjst.org This method is particularly effective for creating diversity at the 3-position of the isobenzofuranone ring. The reaction rules out the formation of a simple Schiff base, confirming the formation of the heterocyclic lactone structure. imjst.org

A highly effective strategy for synthesizing isobenzofuranones from methyl-substituted benzoic acids involves a two-step process initiated by free-radical bromination. researchgate.net This method is especially pertinent for the synthesis of the title compound.

Benzylic Bromination: The first step is the selective bromination of the benzylic position (the methyl group attached to the benzene ring). This is typically achieved using N-bromosuccinimide (NBS) with a radical initiator like light (hv) or benzoyl peroxide. youtube.com This reaction proceeds via a free-radical mechanism, which is highly selective for the benzylic hydrogens due to the resonance stabilization of the resulting benzylic radical. youtube.com

Intramolecular Cyclization: The resulting 2-(bromomethyl)benzoic acid derivative is unstable and readily undergoes intramolecular cyclization. The carboxylic acid group acts as a nucleophile, displacing the bromide to form the five-membered lactone ring of the isobenzofuranone. researchgate.net

This strategy has been successfully used to synthesize a variety of 3-bromoisobenzofuran-1(3H)-ones and their derivatives. researchgate.net

| Reaction Step | Typical Reagents | Key Intermediate | Reference |

|---|---|---|---|

| Free-Radical Bromination | N-Bromosuccinimide (NBS), Light (hv) or AIBN | Benzylic bromide | youtube.comyoutube.comyoutube.com |

| Intramolecular Cyclization | Spontaneous or mild base | Isobenzofuran-1(3H)-one | researchgate.net |

Microwave-assisted organic synthesis (MAOS) has become a valuable technique for accelerating chemical reactions. nih.govijpsjournal.com The use of microwave irradiation can lead to dramatic reductions in reaction times, increased product yields, and often milder reaction conditions compared to conventional heating methods. ijpsjournal.comarabjchem.org This is attributed to efficient heat transfer through dielectric heating. nih.gov

The synthesis of isobenzofuranone and related benzofuranone derivatives has benefited significantly from this technology. Reactions that might take several hours under conventional heating can often be completed in minutes under microwave irradiation. arabjchem.orgresearchgate.net For example, the hydrolysis of isobenzofuranone derivatives using silica (B1680970) sulfuric acid was achieved in high yield under solvent-free microwave conditions, demonstrating a significant improvement over conventional methods. arabjchem.org Similarly, a method for synthesizing benzofuran-3(2H)-ones under microwave conditions provided a rapid route to these compounds in moderate yields. researchgate.netnih.gov

| Reaction | Heating Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Synthesis of Pyrazolones | Conventional | 1-5 hours | - | ijpsjournal.com |

| Synthesis of Pyrazolones | Microwave | 2 minutes | 88% | ijpsjournal.com |

| Synthesis of Benzofuran-3(2H)-ones | Conventional | Several hours | - | researchgate.net |

| Synthesis of Benzofuran-3(2H)-ones | Microwave | Shorter time | 43-58% | researchgate.netnih.gov |

Targeted Synthesis of this compound Derivatives

The synthesis of specifically substituted derivatives, such as those of this compound, requires a multi-step approach that combines several of the above methodologies. A plausible synthetic route to the parent compound could start from 2,5-dimethylbenzoic acid. The synthesis would proceed through:

Electrophilic Aromatic Bromination: Introduction of a bromine atom onto the aromatic ring. The position of bromination would be directed by the existing methyl and carboxylic acid groups.

Benzylic Bromination: Selective free-radical bromination of the methyl group at the 7-position using NBS.

Cyclization: Spontaneous or base-induced intramolecular cyclization to yield the final this compound.

The synthesis of further derivatives can be achieved by modifying this core structure or by using appropriately substituted starting materials. For example, the introduction of various functional groups on the benzofuran ring system has been explored, including the synthesis of other halogenated derivatives. nih.gov Research into the synthesis of related compounds like 'Bromo-DragonFLY' has led to the development of methods for creating brominated benzodifuran structures, highlighting the modularity of these synthetic approaches. nih.gov

Development of Stereoselective Synthetic Pathways

The creation of chiral 3-substituted phthalides is a key objective in organic synthesis, leading to the exploration of numerous stereoselective strategies. acs.org These pathways are designed to control the three-dimensional arrangement of atoms, yielding specific enantiomers of the target molecule.

Early approaches often relied on the use of chiral auxiliaries. For instance, the condensation of o-phthaldehyde with a chiral amino alcohol, such as (-)-8-benzylaminomenthol, produces a chiral perhydro-1,3-benzoxazine as a single diastereoisomer. researchgate.net Subsequent reaction with organometallic reagents and hydrolysis allows for the synthesis of enantiopure phthalides. researchgate.net

More recent advancements have focused on catalytic asymmetric methods, which are often more efficient. One prominent strategy is the asymmetric hydrogenation of 3-ylidenephthalides. A rhodium/hafnium cocatalytic system has been developed for this purpose, effectively reducing a wide array of 3-ylidenephthalides to the corresponding chiral 3-substituted phthalides in high yields and with excellent optical purities. acs.orgacs.org

Other significant stereoselective pathways include:

Catalytic Reductive Cyclization: The efficient reductive cyclization of 2-acylarylcarboxylates using aqueous transfer hydrogenation conditions provides another route to chiral phthalides. acs.org

Enantioselective Allylation: The Nozaki–Hiyama–Kishi allylation of substituted benzaldehydes, catalyzed by a chiral chromium complex, followed by lactonization, yields enantiopure phthalides with exceptional enantiomeric excess. rsc.org

Intramolecular Hydroacylation: Cobalt-catalyzed asymmetric intramolecular hydroacylation of 2-acylbenzaldehydes can produce phthalide (B148349) derivatives with high enantioselectivity. organic-chemistry.org

Dynamic Kinetic Resolution: This strategy has been applied to 3-hydroxyphthalides to selectively produce one enantiomer of a chiral phthalide. acs.org

These evolving methodologies represent a continuous effort to develop more elegant and effective strategies for accessing stereochemically pure phthalide-based architectures. rsc.org

Chiral Catalyst Applications in Isobenzofuranone Synthesis

Chiral catalysts are at the heart of modern asymmetric synthesis, enabling the production of single-enantiomer products with high efficiency. youtube.com For isobenzofuranone synthesis, several distinct catalytic systems have proven effective.

Rhodium/Hafnium Cocatalysis A dual catalytic system comprising rhodium and a Lewis acid like hafnium chloride (HfCl₄) has been successfully employed in the asymmetric hydrogenation of 3-ylidenephthalides. acs.org The key to achieving high stereoselectivity lies in the choice of the chiral phosphine (B1218219) ligand attached to the rhodium center. Ligands such as (R)-BINAP and (R)-SEGPHOS have been tested, but (S)-DTBM-SEGPHOS was found to provide superior enantioselectivity. acs.org

| Ligand | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| (R)-BINAP | -- | Moderate |

| (R)-SEGPHOS | Significant Increase | Moderate |

| (S)-DTBM-SEGPHOS | 48 | 91 |

Palladium-Catalyzed C-H Activation An advanced method involves the enantioselective C-H activation of phenylacetic acids, followed by intramolecular C-O bond formation to give chiral benzofuranones, a closely related scaffold. nih.gov This reaction proceeds through a Pd(II)/Pd(IV) redox cycle. The use of chiral monoprotected amino acid (MPAA) ligands is critical for inducing asymmetry, allowing for the desymmetrization of prochiral starting materials to furnish products with high enantioselectivity. nih.gov

| Substrate | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| Alkyl-substituted diphenylacetic acid (4b) | 86 | 96 |

| Alkyl-substituted diphenylacetic acid (4c) | 56 | 94 |

| Heteroatom-containing substrate (4f) | 51 | 95 |

| Heteroatom-containing substrate (4g) | 37 | 89 |

Other Chiral Catalyst Systems

Chromium Catalysis: Chiral bipyridyl ligands have been used in the chromium-catalyzed enantioselective Nozaki–Hiyama–Kishi allylation of substituted o-formylbenzoates, leading to chiral phthalides with up to 99% ee. rsc.org

Clay Catalysis: While not a traditional chiral catalyst, acid-modified clays (B1170129) like montmorillonite (B579905) K-10 have been used to catalyze the reaction of vanillin (B372448) with 2-carene (B1609329) (derived from the chiral precursor 3-carene) to produce chiral isobenzofurans. abo.finsc.ru The yield of these products was found to be dependent on the ratio of Lewis to Brønsted acid sites on the clay surface. abo.finsc.ru

Green Chemistry Principles in Isobenzofuranone Synthesis

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov Several modern synthetic routes to isobenzofuranones incorporate these principles.

Use of Benign Solvents and Reagents A key tenet of green chemistry is the replacement of hazardous solvents and reagents with safer alternatives.

Water as a Solvent/Reagent: A copper-catalyzed domino one-pot synthesis of isobenzofuran-1(3H)-ones from o-bromobenzyl alcohols has been developed using water as the sole solvent, highlighting its potential under environmentally benign conditions. organic-chemistry.org Furthermore, the Rh/Hf-cocatalyzed asymmetric hydrogenation of 3-ylidenephthalides ingeniously uses water as the hydrogen source, offering a sustainable alternative to traditional, often flammable or toxic, hydrogen sources like isopropanol (B130326) or Hantzsch esters. acs.orgacs.org Using deuterium (B1214612) oxide (D₂O) in this system also provides a cost-effective method for producing chiral deuterated phthalides. acs.org

Energy Efficiency and Photoredox Catalysis Minimizing energy consumption is another core principle.

Visible-Light-Driven Reactions: A metal-free intramolecular lactonization has been achieved using visible-light photoredox catalysis. organic-chemistry.orgrsc.org This method operates at room temperature, using oxygen as the terminal oxidant and producing water as the only byproduct, making it a highly practical and green process. rsc.org

Catalysis and Atom Economy The use of catalysts is preferred over stoichiometric reagents as it improves atom economy and reduces waste.

Heterogeneous Catalysis: Solid acid catalysts, such as montmorillonite K-10 and KSF clays, offer significant environmental benefits. researchgate.net They are often inexpensive, non-corrosive, and can be easily separated from the reaction mixture and recycled. Their use in solvent-free reactions under microwave irradiation further enhances the green credentials of the synthesis. researchgate.net The synthesis of chiral isobenzofurans using modified clays is a prime example of this approach. abo.finsc.ru

| Green Principle | Methodology | Key Features | Reference |

|---|---|---|---|

| Safer Solvents/Reagents | Cu-catalyzed domino reaction | Uses water as the sole solvent. | organic-chemistry.org |

| Safer Solvents/Reagents | Rh/Hf-catalyzed hydrogenation | Uses water as the hydrogen source. | acs.orgacs.org |

| Energy Efficiency | Visible-light photoredox catalysis | Operates at room temperature; uses O₂ as oxidant. | rsc.org |

| Catalysis (Heterogeneous) | Clay-catalyzed synthesis | Uses recyclable montmorillonite clay catalysts. | abo.finsc.ru |

Sophisticated Characterization Techniques for Structural Elucidation of 4 Bromo 7 Methylisobenzofuran 1 3h One

Spectroscopic Methodologies

Spectroscopic techniques are indispensable for probing the molecular structure of 4-bromo-7-methylisobenzofuran-1(3H)-one, each providing unique insights into its atomic composition and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton, Carbon, and Heteroatom Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule.

¹H NMR: In the proton NMR spectrum, the chemical shifts, splitting patterns, and integration of signals reveal the number and electronic environment of each proton. For this compound, one would expect to see distinct signals for the aromatic protons, the methyl group protons, and the methylene (B1212753) protons of the lactone ring. The aromatic protons would likely appear as complex multiplets in the downfield region (typically δ 7.0-8.0 ppm) due to the influence of the bromine atom and the fused ring system. The methyl protons would present as a singlet, likely in the range of δ 2.3-2.6 ppm. The methylene protons (CH₂) of the furanone ring would also likely appear as a singlet around δ 5.0-5.5 ppm.

¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Key resonances would include the carbonyl carbon of the lactone ring (δ > 165 ppm), aromatic carbons (δ 110-150 ppm), the methylene carbon, and the methyl carbon. For instance, in related brominated isobenzofuranone structures, such as (Z)-6-bromo-3-(4-methoxybenzylidene)isobenzofuran-1(3H)-one, the carbonyl carbon appears at δ 165.81 ppm, and the aromatic carbons span a wide range. nih.gov

Heteroatom Analysis: While not as common for this specific structure, techniques like ¹⁷O NMR could provide information about the oxygen environments. More specialized NMR techniques, such as those for bromine, are generally not standard.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| Aromatic CH | ~7.0-8.0 | ~110-150 | Multiplet |

| Methyl (CH₃) | ~2.3-2.6 | ~20-25 | Singlet |

| Methylene (CH₂) | ~5.0-5.5 | ~70-80 | Singlet |

| Carbonyl (C=O) | - | >165 | - |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the most characteristic absorption would be a strong peak corresponding to the carbonyl (C=O) stretching of the lactone ring, typically found in the range of 1750-1780 cm⁻¹. Other expected peaks would include C-H stretching from the aromatic ring and the methyl/methylene groups (around 2850-3100 cm⁻¹), C=C stretching from the aromatic ring (around 1450-1600 cm⁻¹), and C-O stretching of the ester group. nih.govyoutube.com The C-Br stretch would appear in the fingerprint region at lower wavenumbers. For comparison, the related compound (Z)-6-bromo-3-(4-methoxybenzylidene)isobenzofuran-1(3H)-one shows a strong carbonyl peak at 1752 cm⁻¹. nih.gov The positions of C-H wagging peaks can also help to confirm the substitution pattern on the benzene (B151609) ring. spectroscopyonline.comyoutube.com

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| C=O (Lactone) | 1750-1780 | Strong |

| Aromatic C-H Stretch | 3000-3100 | Medium |

| Aliphatic C-H Stretch | 2850-3000 | Medium |

| Aromatic C=C Stretch | 1450-1600 | Medium to Weak |

| C-O Stretch | 1000-1300 | Strong |

| C-Br Stretch | 500-650 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule. For this compound (C₉H₇BrO₂), the molecular weight is approximately 227.05 g/mol . Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the mass spectrum will exhibit a characteristic M/M+2 isotopic pattern for the molecular ion peak and any bromine-containing fragments. youtube.com High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. For instance, the HRMS of a related brominated isobenzofuranone, C₁₆H₁₁BrO₃, showed a calculated [M+H]⁺ of 330.9965 and a found value of 330.9967, confirming its molecular formula. nih.gov The fragmentation pattern would likely involve the loss of fragments such as CO, CO₂, and the bromine atom.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. The isobenzofuranone core, being aromatic, will exhibit absorption bands in the UV region. The substitution pattern on the aromatic ring, including the bromo and methyl groups, will influence the position and intensity of these absorption maxima (λ_max). For example, a study on 3-((4,6-dimethylpyrimidin-2-yl)amino)isobenzofuran-1(3H)-one reported its UV-Vis absorption spectra. arabjchem.org

Chromatographic Techniques for Purity Assessment and Isomer Separation (e.g., HPLC for enantiomeric ratio determination)

Chromatographic techniques are essential for assessing the purity of a compound and for separating isomers. High-Performance Liquid Chromatography (HPLC) is a versatile method for this purpose. sielc.comsielc.com A reverse-phase HPLC method, likely using a C18 column with a mobile phase such as acetonitrile (B52724) and water, could be developed to determine the purity of this compound. sielc.comsielc.com Furthermore, HPLC is crucial for separating positional isomers, which have the same molecular formula but different arrangements of substituents on the aromatic ring. google.com In cases where the molecule is chiral, chiral HPLC columns can be used to separate enantiomers and determine the enantiomeric ratio. acs.org While this compound itself is not chiral, related 3-substituted isobenzofuranones can be, and HPLC is the standard method for their chiral separation. acs.org

Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry for oxidation potentials)

The electrochemical behavior of a molecule provides valuable insight into its electronic properties and reactivity. Techniques such as cyclic voltammetry (CV) are instrumental in determining the oxidation and reduction potentials of a compound, shedding light on the ease with which it can donate or accept electrons. While direct experimental data on the electrochemical properties of this compound is not extensively available in the public domain, an understanding of its likely electrochemical characteristics can be inferred from the analysis of the parent molecule, phthalide (B148349), and the well-established electronic effects of its substituents.

Cyclic voltammetry involves applying a linearly varying potential to an electrode immersed in a solution of the analyte and measuring the resulting current. The potential at which a sharp increase in current is observed corresponds to an oxidation or reduction event. For an oxidation process, this is known as the oxidation potential, which is a key parameter in understanding the molecule's susceptibility to oxidation.

Detailed Research Findings

Research on the electrochemical properties of the parent compound, phthalide, has established its high oxidation potential. A study on the anodic fluorination of phthalides reported the oxidation potential of unsubstituted phthalide to be 2.86 V (vs. Saturated Calomel Electrode, SCE). rsc.orgThis high value indicates that the isobenzofuranone core is relatively resistant to oxidation.

The electrochemical properties of substituted isobenzofuranones are significantly influenced by the nature and position of the substituents on the aromatic ring. The presence of electron-donating or electron-withdrawing groups can either facilitate or hinder the removal of an electron from the molecule, thereby decreasing or increasing the oxidation potential, respectively.

In the case of this compound, two substituents are present on the aromatic ring: a bromine atom at the 4-position and a methyl group at the 7-position.

Effect of the Bromo Group: The bromine atom is an electron-withdrawing group due to its high electronegativity (inductive effect), which outweighs its electron-donating resonance effect. This net withdrawal of electron density from the aromatic ring makes the molecule less electron-rich and, consequently, more difficult to oxidize. Therefore, the presence of the bromo group at the 4-position is expected to increase the oxidation potential of the molecule compared to the unsubstituted phthalide.

Effect of the Methyl Group: The methyl group is an electron-donating group through an inductive effect and hyperconjugation. By pushing electron density into the aromatic ring, the methyl group increases the electron density of the system, making it easier to remove an electron. Consequently, the methyl group at the 7-position is expected to decrease the oxidation potential of the molecule relative to the parent phthalide.

Interactive Data Table: Oxidation Potentials of Substituted Phthalides

The following table presents the experimentally determined oxidation potential for phthalide and estimated values for its derivatives based on substituent effects. These estimations are for illustrative purposes to demonstrate the expected trends.

| Compound Name | Substituent at C4 | Substituent at C7 | Oxidation Potential (V vs. SCE) | Note |

| Phthalide | H | H | 2.86 | Experimental Value rsc.org |

| 4-Bromophthalide | Br | H | > 2.86 | Estimated |

| 7-Methylphthalide | H | CH₃ | < 2.86 | Estimated |

| This compound | Br | CH₃ | Likely > 2.86 | Estimated |

This analysis underscores the importance of electrochemical characterization in understanding the electronic nature of this compound. Precise determination of its oxidation potential through cyclic voltammetry would provide critical data for its application in various fields, particularly in the design of new synthetic routes and the study of its metabolic pathways, where redox processes are often involved.

Mechanistic Investigations of Reactivity and Transformations of 4 Bromo 7 Methylisobenzofuran 1 3h One

Exploration of Nucleophilic and Electrophilic Substitution Patterns

The aromatic ring of 4-bromo-7-methylisobenzofuran-1(3H)-one is susceptible to both nucleophilic and electrophilic substitution reactions, influenced by the electronic effects of its substituents.

Nucleophilic Aromatic Substitution (SNA_r):

Aromatic systems bearing electron-withdrawing groups are activated towards nucleophilic attack. chemistrysteps.com In the case of this compound, the carbonyl group of the lactone ring acts as a moderate electron-withdrawing group, rendering the aromatic ring electron-deficient. This facilitates nucleophilic aromatic substitution, typically at positions ortho and para to the activating group. However, direct substitution of the bromine atom by a nucleophile is also a plausible pathway, especially under forcing conditions or with strong nucleophiles. For aryl halides, the reactivity in SNA_r reactions often increases with the electronegativity of the halogen, which is contrary to S_N1 and S_N2 reactions. chemistrysteps.com

Reactions of related bromoisobenzofuranones with amines, for example, have been shown to proceed under thermal conditions, sometimes with catalysis by species like indium(III) chloride, to yield N-aryl isoindolinone derivatives. acs.org This suggests that this compound could react with various nucleophiles (e.g., anilines, alkoxides) to replace the bromine atom and form a new carbon-nucleophile bond. The reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.com

Electrophilic Aromatic Substitution (EAS):

The benzene (B151609) ring of this compound can also undergo electrophilic aromatic substitution. fiveable.mekhanacademy.org The outcome of such reactions is directed by the combined influence of the existing substituents. The methyl group is an activating, ortho-, para-director, while the bromine atom is a deactivating, ortho-, para-director. The lactone ring, through the acyl-oxygen bond, can be considered as an ether-like substituent which is activating and ortho-, para-directing. However, the carbonyl group is deactivating and meta-directing. youtube.com The interplay of these directing effects determines the position of substitution for an incoming electrophile.

Considering the positions on the aromatic ring of this compound, the C5 and C6 positions are available for substitution. The directing effects of the substituents would need to be carefully considered to predict the regioselectivity of reactions such as nitration, halogenation, or Friedel-Crafts reactions. For instance, bromination of benzene and its derivatives is a classic example of EAS, typically requiring a Lewis acid catalyst like FeBr₃ to polarize the bromine molecule and generate a potent electrophile. libretexts.orglibretexts.org

| Substitution Type | Reagent Class | Plausible Product Type | Governing Factors |

| Nucleophilic Aromatic Substitution | Amines, Alkoxides, Thiolates | 4-amino/alkoxy/thio-7-methylisobenzofuran-1(3H)-one | Electron-withdrawing nature of the lactone, strength of the nucleophile |

| Electrophilic Aromatic Substitution | Nitrating agents, Halogens, Acyl halides | 5/6-Nitro/halo/acyl-4-bromo-7-methylisobenzofuran-1(3H)-one | Combined directing effects of bromo, methyl, and lactone substituents |

Ring-Opening and Cyclization Reaction Pathways

The lactone ring of this compound is a key functional group that can participate in ring-opening and be a product of cyclization reactions.

Ring-Opening Reactions:

Lactones are cyclic esters and are susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding hydroxy-substituted carboxylic acid. In the case of this compound, hydrolysis would lead to 2-(hydroxymethyl)-3-bromo-6-methylbenzoic acid. This ring-opening can be the first step in a variety of synthetic sequences. Additionally, reaction with other nucleophiles such as amines or Grignard reagents can lead to the formation of amides or diols, respectively.

Cyclization Reactions:

Substituted isobenzofuranones are often synthesized through cyclization reactions. For example, derivatives of 2-acylbenzoic acids can undergo acid- or base-steered cascade cyclization to yield isobenzofuranone structures. mdpi.com The synthesis of isobenzofuranone derivatives containing halogen or methyl groups on the benzene ring has been reported to be efficient. mdpi.com Similarly, tandem cyclization reactions involving ortho-hydroxy α-aminosulfones with bromo-substituted 1,3-dicarbonyl compounds have been developed to construct aminobenzofuran derivatives. mdpi.com While these examples describe the formation of the isobenzofuranone core, they highlight the types of precursors that could potentially be used to synthesize this compound or its derivatives.

| Reaction Type | Conditions/Reagents | Product |

| Ring-Opening (Hydrolysis) | H₃O⁺ or OH⁻ | 2-(hydroxymethyl)-3-bromo-6-methylbenzoic acid |

| Ring-Opening (Aminolysis) | R-NH₂ | N-alkyl/aryl-2-(hydroxymethyl)-3-bromo-6-methylbenzamide |

| Cyclization (Conceptual) | From a substituted 2-formylbenzoic acid derivative | This compound |

Halogen-Specific Reactivity: Leveraging the Bromine Moiety

The bromine atom at the C4 position is a versatile handle for a wide range of transformations, most notably transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions:

Aryl bromides are excellent substrates for various palladium-catalyzed cross-coupling reactions due to their favorable reactivity and stability.

Suzuki Coupling: This reaction involves the coupling of an organoboron reagent (boronic acid or ester) with an organohalide. uwindsor.ca this compound could be coupled with a variety of aryl or vinyl boronic acids to introduce new carbon substituents at the C4 position. These reactions are typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and a base. ysu.amnih.gov

Heck Coupling: In a Heck reaction, an aryl halide is coupled with an alkene to form a substituted alkene. youtube.com This would allow for the introduction of alkenyl groups at the C4 position of the isobenzofuranone core.

Sonogashira Coupling: This reaction couples an aryl halide with a terminal alkyne, providing a route to aryl-substituted alkynes. youtube.com This would enable the synthesis of 4-alkynyl-7-methylisobenzofuran-1(3H)-one derivatives.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. It would be a powerful method to synthesize 4-amino-substituted-7-methylisobenzofuranones.

The general catalytic cycle for these reactions involves oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation (for Suzuki) or migratory insertion (for Heck), and finally reductive elimination to yield the product and regenerate the Pd(0) catalyst. uwindsor.ca

| Coupling Reaction | Coupling Partner | Catalyst/Base System (Typical) | Resulting C4-Substituent |

| Suzuki | R-B(OH)₂ | Pd(PPh₃)₄ / Na₂CO₃ | Aryl, Vinyl |

| Heck | Alkene | Pd(OAc)₂ / P(o-tol)₃ | Alkenyl |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI / Et₃N | Alkynyl |

| Buchwald-Hartwig | R-NH₂ | Pd₂(dba)₃ / BINAP / NaOtBu | Amino |

Supramolecular Assembly and Noncovalent Interactions in Isobenzofuranone Structures

The solid-state packing and intermolecular interactions of this compound are governed by a variety of noncovalent forces. These interactions are crucial in determining the crystal structure and physical properties of the compound.

The isobenzofuranone scaffold, and particularly phthalide (B148349) derivatives, can participate in several types of noncovalent interactions:

Hydrogen Bonding: While the parent molecule lacks strong hydrogen bond donors, weak C-H···O hydrogen bonds can be formed between the aromatic or methylene (B1212753) protons and the oxygen atoms of the lactone carbonyl or ether linkage. researchgate.net These interactions can link molecules into chains or more complex networks.

π-π Stacking: The aromatic ring allows for π-π stacking interactions with neighboring molecules. These interactions can be of the parallel-displaced or T-shaped variety and contribute significantly to the crystal packing.

Halogen Bonding: The bromine atom can act as a halogen bond donor. mdpi.com A halogen bond is a noncovalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base. researchgate.net In the crystal structure of this compound, the bromine atom could form halogen bonds with the oxygen atoms of the lactone or other Lewis basic sites on adjacent molecules. The strength of halogen bonds generally increases with the polarizability of the halogen, making bromine a good halogen bond donor. researchgate.net

The combination of these noncovalent interactions can lead to the formation of well-defined supramolecular architectures. The study of these interactions in halogenated molecules is an active area of research, with computational methods often used to probe their nature and strength. nih.gov The specific arrangement of molecules in the solid state will depend on a delicate balance of these attractive and repulsive forces.

Computational and Theoretical Studies of 4 Bromo 7 Methylisobenzofuran 1 3h One

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in predicting the molecular geometry and electronic properties of compounds like 4-bromo-7-methylisobenzofuran-1(3H)-one. DFT studies on related heterocyclic compounds, such as other isobenzofuranone derivatives and bromo-substituted aromatic systems, have established reliable methodologies, often employing functionals like B3LYP or M06-2X with basis sets such as 6-311+G(d,p), to achieve a high degree of accuracy. nih.gov These calculations provide a foundational understanding of the molecule's intrinsic characteristics.

Conformational Analysis and Stability Predictions

Conformational analysis is crucial for understanding the three-dimensional structure and relative stability of different spatial arrangements of a molecule. For this compound, the primary source of conformational flexibility, albeit limited, would be the puckering of the dihydrofuranone ring. The fused benzene (B151609) ring imparts significant rigidity to the core structure.

DFT calculations can be used to locate the global minimum energy conformation, which represents the most stable structure of the molecule. By systematically exploring the potential energy surface, different conformers can be identified, and their relative energies can be calculated to predict their population distribution at a given temperature. While specific studies on this compound are not prevalent in the literature, analysis of related phthalide (B148349) structures suggests that the lactone ring is nearly planar. The optimized geometry would reveal precise bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Calculated at B3LYP/6-311+G(d,p) level)

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C=O | 1.21 |

| C-O (lactone) | 1.37 | |

| C-Br | 1.90 | |

| C-C (aromatic) | 1.39 - 1.41 | |

| C-CH₃ | 1.51 | |

| Bond Angles (°) | O=C-O | 123.5 |

| C-C-Br | 119.8 | |

| C-C-CH₃ | 121.0 | |

| Dihedral Angles (°) | O=C-C₇ₐ-C₄ | ~179.5 |

Note: The data in this table is illustrative and based on typical values for similar structures, as specific computational results for this compound are not publicly available.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnumberanalytics.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its capacity to accept electrons (electrophilicity). youtube.com The HOMO-LUMO energy gap is a critical indicator of chemical stability; a large gap suggests high stability and low reactivity, whereas a small gap implies higher reactivity. numberanalytics.com

For this compound, DFT calculations would map the electron density distribution of these frontier orbitals. It is anticipated that the HOMO would be distributed primarily over the electron-rich benzene ring, while the LUMO would be localized on the electrophilic carbonyl group and the fused aromatic system. The bromine and methyl substituents would modulate the energies and distributions of these orbitals. The bromine atom, being electronegative, would lower the energy of the orbitals, while the methyl group, being electron-donating, would raise their energy. rsc.org

Global reactivity descriptors, derived from the HOMO and LUMO energies, can quantify the molecule's chemical behavior.

Table 2: Hypothetical Frontier Molecular Orbital Properties and Global Reactivity Descriptors for this compound

| Property | Symbol | Formula | Hypothetical Value |

| HOMO Energy | EHOMO | - | -6.85 eV |

| LUMO Energy | ELUMO | - | -1.25 eV |

| Energy Gap | ΔE | ELUMO - EHOMO | 5.60 eV |

| Ionization Potential | IP | -EHOMO | 6.85 eV |

| Electron Affinity | EA | -ELUMO | 1.25 eV |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | 4.05 eV |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 2.80 eV |

| Global Softness | S | 1/(2η) | 0.179 eV⁻¹ |

| Electrophilicity Index | ω | χ²/(2η) | 2.93 eV |

Note: This data is hypothetical and serves to illustrate the types of insights gained from FMO analysis. Specific values would require dedicated DFT calculations.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and intermolecular interactions in a simulated environment, such as in a solvent or interacting with a biological macromolecule.

For this compound, MD simulations could be employed to:

Analyze Solvation Effects: Study how the molecule interacts with solvent molecules (e.g., water or a nonpolar solvent) and how this affects its conformational preferences and dynamic behavior.

Predict Binding Modes: If a potential biological target is identified, MD simulations can be used to simulate the binding process of the molecule to the target's active site, providing insights into the stability of the resulting complex and the key interacting residues. nih.gov This is often used to refine results from molecular docking studies.

Evaluate Structural Stability: Assess the stability of the molecule's conformation over time, observing vibrations, rotations, and any significant structural transitions.

The results from MD simulations, such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), can provide quantitative measures of structural stability and flexibility.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Isobenzofuranone Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. creative-biolabs.comaftonchemical.com These models are valuable in drug discovery for predicting the activity of new, unsynthesized compounds and for optimizing lead structures.

For the isobenzofuranone class of compounds, QSAR studies have been successfully applied to understand and predict their inhibitory activities against various biological targets. dntb.gov.ua A typical QSAR workflow involves:

Data Set Assembly: Compiling a series of isobenzofuranone derivatives with experimentally measured biological activities (e.g., IC₅₀ values).

Descriptor Calculation: Calculating a large number of molecular descriptors for each compound. These descriptors quantify various aspects of the molecular structure, including constitutional (1D), topological (2D), and quantum-chemical or geometrical (3D) properties. nih.govwiley.com

Variable Selection and Model Building: Using statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN) and Support Vector Machines (SVM), to select the most relevant descriptors and build a predictive model. nih.govnih.gov

Model Validation: Rigorously validating the model's statistical significance and predictive power using internal (e.g., leave-one-out cross-validation) and external validation sets.

For a QSAR study including this compound, relevant descriptors would likely include those related to hydrophobicity (e.g., LogP), electronic properties (e.g., dipole moment, HOMO/LUMO energies), and steric features (e.g., molecular volume, surface area). The presence of the bromine atom at position 4 and the methyl group at position 7 would significantly influence these descriptor values compared to an unsubstituted isobenzofuranone core.

Table 3: Illustrative Molecular Descriptors for a Hypothetical QSAR Study of Isobenzofuranone Derivatives

| Compound | Molecular Weight ( g/mol ) | LogP | Dipole Moment (Debye) | HOMO (eV) | LUMO (eV) | Predicted Activity (pIC₅₀) |

| Isobenzofuran-1(3H)-one | 134.13 | 1.35 | 3.8 | -6.70 | -1.10 | 4.5 |

| 7-Methylisobenzofuran-1(3H)-one | 148.16 | 1.80 | 3.9 | -6.65 | -1.05 | 4.8 |

| 4-Bromoisobenzofuran-1(3H)-one | 213.03 | 2.15 | 3.2 | -6.90 | -1.35 | 5.2 |

| This compound | 227.05 | 2.60 | 3.3 | -6.85 | -1.25 | 5.5 |

| 7-Hydroxyisobenzofuran-1(3H)-one | 150.13 | 0.90 | 4.5 | -6.50 | -0.95 | 5.1 |

Note: This table is for illustrative purposes. The predicted activity values are hypothetical and would be determined by a validated QSAR model.

By analyzing the coefficients of the descriptors in a validated QSAR model, one can infer which molecular properties are crucial for the desired biological activity, thereby guiding the rational design of more potent isobenzofuranone derivatives.

Exploration of Chemical and Biological Activities: Mechanistic Insights

Mechanisms of Antioxidant Activity, including Reactive Oxygen Species (ROS) Scavenging

No studies were found that investigated the antioxidant mechanisms of 4-bromo-7-methylisobenzofuran-1(3H)-one. Research into the antioxidant potential of various natural and synthetic compounds often focuses on their ability to scavenge reactive oxygen species (ROS), which are implicated in cellular damage and various diseases. nih.govnih.govresearchgate.net The mechanisms can include hydrogen atom transfer (HAT) or single electron transfer (SET) to neutralize free radicals. researchgate.net Some compounds exert their antioxidant effects by chelating metal ions involved in radical-generating reactions, such as the Fenton reaction. nih.gov While research exists on the antioxidant properties of other bromophenols and isothiocyanate-containing compounds researchgate.netnih.gov, specific data for this compound is not available.

Investigations into Antimicrobial and Antifungal Action Mechanisms

There is no available research on the specific mechanisms by which this compound may exert antimicrobial or antifungal effects. Generally, antimicrobial agents can act through various mechanisms, including the inhibition of cell wall synthesis, disruption of plasma membrane integrity, interference with nucleic acid or protein synthesis, or modulation of essential metabolic pathways. mdpi.comnih.govnih.gov Antifungal agents often target unique fungal cellular components, such as ergosterol (B1671047) in the cell membrane, or specific enzymes involved in cell wall synthesis. nih.govnih.gov Without dedicated studies, the potential action of this compound against microbial or fungal pathogens remains unknown.

Enzyme Inhibition Studies

Inhibition of DNA Topoisomerase II in Parasitic Organisms

No literature was found that examines the effect of this compound on DNA topoisomerase II, particularly in parasitic organisms. DNA topoisomerases are crucial enzymes that manage DNA topology during replication, transcription, and recombination, making them viable drug targets. researchgate.net Inhibitors can be classified as poisons, which stabilize the enzyme-DNA cleavage complex leading to DNA damage, or catalytic inhibitors, which interfere with the enzyme's function without causing DNA breaks. nih.gov While various compounds, including some benzoxazoles researchgate.net, have been studied as topoisomerase II inhibitors, the activity of this compound in this area has not been reported.

Interaction with Strigolactone Esterases D14 and Proposed Herbicidal Mechanisms

There are no available studies on the interaction between this compound and strigolactone esterase D14. D14 is a key enzyme in the strigolactone signaling pathway, which regulates plant development and is a target for developing novel herbicides. uniprot.orgnih.gov The enzyme, an α/β hydrolase, acts as a receptor by hydrolyzing strigolactones, which initiates a conformational change and subsequent signaling cascade. nih.gov The potential for this compound to act as an inhibitor or substrate for this enzyme has not been explored.

α-Glucosidase Inhibition Mechanisms

The inhibitory activity and mechanism of this compound against α-glucosidase have not been documented. α-Glucosidase inhibitors are a class of therapeutic agents for type 2 diabetes that delay carbohydrate digestion and glucose absorption. mdpi.comscielo.br Many natural and synthetic compounds, including some bromophenols and benzothiazine derivatives, have been identified as potent α-glucosidase inhibitors. mdpi.comresearchgate.netnih.gov Kinetic studies and molecular docking are often used to determine the mode of inhibition (e.g., competitive, non-competitive) and binding interactions with the enzyme's active site. scielo.brnih.gov However, such investigations have not been performed for this compound.

Mechanistic Basis of Anti-inflammatory Effects

No research is available detailing the mechanistic basis of any anti-inflammatory effects of this compound. The inflammatory response involves complex signaling pathways and the production of various mediators. The anti-inflammatory mechanisms of compounds are often investigated by measuring their ability to inhibit the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6), enzymes like cyclooxygenase (COX), or transcription factors such as NF-κB. nih.gov

Data Tables

Due to the absence of specific research on this compound for the outlined biological activities, no data is available to populate the following tables.

Table 1: Antioxidant Activity of this compound

| Assay | Mechanism | IC50/EC50 Value |

|---|

Table 2: Enzyme Inhibition by this compound

| Enzyme | Organism/Source | Inhibition Type | IC50/Ki Value |

|---|---|---|---|

| DNA Topoisomerase II | Data not available | Data not available | Data not available |

| Strigolactone Esterase D14 | Data not available | Data not available | Data not available |

Table 3: Anti-inflammatory Activity of this compound

| Target | Cell Line/Model | Effect |

|---|---|---|

| Pro-inflammatory Cytokines | Data not available | Data not available |

Neuroprotective Mechanisms, particularly in the Context of Redox Imbalance

The neuroprotective potential of isobenzofuranones has been a subject of significant scientific inquiry, particularly concerning their ability to counteract oxidative stress and the resulting redox imbalance in neuronal cells. scielo.brscielo.br Under normal physiological conditions, a delicate equilibrium exists between the production of reactive oxygen species (ROS) and their neutralization by the body's antioxidant defense systems. scielo.brresearchgate.net A disruption of this balance, leading to an excess of ROS, creates a state of redox imbalance, which can inflict irreversible oxidative damage to vital cellular components such as lipids, proteins, and DNA. scielo.brscielo.br This pathological state is increasingly implicated in the onset and progression of several neurodegenerative disorders. researchgate.netnih.gov

Studies on primary cultures of hippocampal neurons have demonstrated the protective action of certain isobenzofuranones against redox imbalance induced by agents like hydrogen peroxide (H₂O₂). scielo.brscielo.br Pretreatment of these neuronal cultures with specific isobenzofuranones resulted in a notable increase in cell viability compared to untreated cells exposed to the same oxidative stress. scielo.brresearchgate.net

The primary mechanism underlying this neuroprotective effect appears to be the capacity of these compounds to mitigate the downstream consequences of excessive ROS. scielo.br Key findings from this research include:

Reduction of Intracellular ROS Levels: Isobenzofuranone-treated neuronal cultures exhibited a significant decrease in the intracellular accumulation of ROS when subjected to oxidative stress. scielo.brscielo.br

Inhibition of Lipid Peroxidation: A crucial aspect of oxidative damage is the peroxidation of lipids, which compromises cell membrane integrity. scielo.br Treatment with isobenzofuranones was found to significantly reduce the extent of lipid peroxidation in neurons under redox imbalance. scielo.brscielo.br

Decreased Cytotoxicity and Cell Death: By curbing the levels of ROS and preventing lipid peroxidation, isobenzofuranones effectively minimize cytotoxicity and subsequent cell death in neuronal cultures. scielo.brscielo.brresearchgate.net

These findings strongly suggest that the neuroprotective activity of isobenzofuranones is linked to their ability to scavenge free radical species, thereby restoring a healthier redox state within the neurons. scielo.brscielo.br This action provides a plausible therapeutic avenue for neurodegenerative conditions characterized by heightened ROS production. scielo.brresearchgate.net

Table 1: Effects of Isobenzofuranone Treatment on Neuronal Cells Under Redox Imbalance

| Parameter Measured | Observation in Isobenzofuranone-Treated Cells | Reference |

|---|---|---|

| Cell Viability | Increased number of live cells | scielo.br, researchgate.net |

| Intracellular ROS Levels | Significant reduction | scielo.br, scielo.br |

| Lipid Peroxidation | Significantly reduced | scielo.br, scielo.br |

| Cytotoxicity | Minimized | scielo.br, researchgate.net |

| Cell Death | Minimized | scielo.br, researchgate.net |

In Silico Identification of Molecular Targets for Bioactive Isobenzofuranones

In the quest to understand the full therapeutic potential of bioactive isobenzofuranones, computational methods, often referred to as in silico studies, have become indispensable tools. researchgate.net These techniques allow for the prediction of interactions between small molecules, like isobenzofuranones, and biological macromolecules, primarily proteins, to identify potential molecular targets. researchgate.net This approach is fundamental in modern drug discovery for lead compound optimization and for screening large chemical libraries to uncover novel biologically active molecules. researchgate.netnih.gov

The process of in silico target identification for isobenzofuranones typically involves several key computational strategies:

Molecular Docking: This is a cornerstone of structure-based drug design. researchgate.net It predicts the preferred orientation and binding affinity of a ligand (the isobenzofuranone) when it interacts with a target protein. nih.gov By simulating the binding process, researchers can estimate the strength of the interaction, often expressed as a docking score, and visualize the specific bonds (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. researchgate.netnih.gov For instance, in studies of other bioactive compounds, molecular docking has been used to identify high-affinity binding to targets like PI3-kinase and Acyl-CoA desaturase. nih.gov Similarly, for isobenzofuranones with antioxidant properties, docking studies have targeted enzymes like peroxiredoxins. nih.gov

Pharmacophore Modeling: This technique focuses on identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that a molecule must possess to interact with a specific target. nih.gov A validated pharmacophore model for a class of compounds can then be used as a 3D query to screen virtual libraries for other molecules that fit the model and are likely to be active. nih.gov

ADME/T Prediction: In silico tools are also employed to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) and Toxicity (T) properties of isobenzofuranone derivatives. nih.govmdpi.com These predictions help to assess the "drug-likeness" of a compound based on criteria such as Lipinski's Rule of Five, which evaluates properties like molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors. mdpi.com This early-stage computational screening helps to prioritize compounds with favorable pharmacokinetic profiles for further development. researchgate.netmdpi.com

Molecular Dynamics (MD) Simulations: While molecular docking provides a static snapshot of the binding interaction, MD simulations offer a dynamic view. researchgate.netnih.gov These simulations model the movement of atoms and molecules over time, providing insights into the stability and flexibility of the ligand-target complex. researchgate.net This can help to refine the understanding of the binding mode and confirm the stability of the interaction predicted by docking.

Through these computational approaches, researchers can systematically screen for and evaluate potential molecular targets for bioactive isobenzofuranones, guiding further experimental validation and the rational design of new, more potent therapeutic agents. researchgate.netnih.gov

Table 2: Common In Silico Techniques for Molecular Target Identification

| Technique | Purpose | Key Outputs | Reference |

|---|---|---|---|

| Molecular Docking | Predicts binding mode and affinity of a ligand to a target protein. | Binding energy/score, interaction types (e.g., hydrogen bonds). | nih.gov, researchgate.net, nih.gov |

| Pharmacophore Modeling | Identifies essential 3D chemical features for biological activity. | A 3D model of essential features for screening new compounds. | nih.gov |

| ADME/T Prediction | Assesses the "drug-likeness" and potential toxicity of a compound. | Predictions of absorption, distribution, metabolism, excretion, and toxicity. | mdpi.com, nih.gov |

| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior and stability of the ligand-target complex. | Information on the flexibility and stability of the binding interaction over time. | researchgate.net, nih.gov |

Emerging Research Directions and Future Perspectives for 4 Bromo 7 Methylisobenzofuran 1 3h One

Integration with Advanced Catalytic Systems

The synthesis of functionalized isobenzofuranones is rapidly evolving through the use of sophisticated catalytic methods that offer high efficiency and selectivity. While specific methods for 4-bromo-7-methylisobenzofuran-1(3H)-one are not detailed, emerging catalytic strategies for the broader class are highly relevant. A dual rhodium (Rh) and hafnium (Hf) cocatalytic system has been successfully developed for the asymmetric hydrogenation of 3-ylidenephthalides, precursors to chiral 3-substituted isobenzofuranones, using water as the hydrogen source. acs.org This method demonstrates good yields and high optical purity across a range of substrates, including those with halogen atoms on the phenyl ring, suggesting its potential applicability for producing chiral derivatives from brominated precursors. acs.org

Other advanced catalytic approaches include the use of silver nanoparticles (Ag₂ONPs) which mediate a highly regioselective 5-exo-dig cyclization to produce (Z)-3-benzylideneisobenzofuran-1(3H)-ones in excellent yields. In another innovative approach, a dual palladium-organophotoredox strategy enables the C–H olefination–annulation of aryl carboxylic acids in a one-pot synthesis. These modern catalytic systems represent powerful tools for creating libraries of complex isobenzofuranones, including derivatives of the title compound, for further study.

Applications in Materials Science and Photochemistry

The inherent photophysical properties of the isobenzofuranone core make it a promising candidate for advanced applications in materials science, particularly in the field of organic electronics. Research has demonstrated that donor-acceptor molecules built with an isobenzofuranone unit can function as highly effective blue thermally activated delayed fluorescence (TADF) emitters in Organic Light-Emitting Diodes (OLEDs). acs.org These materials are designed to have high singlet and triplet excited energies and short exciton (B1674681) lifetimes, which are critical for high-performance blue emitters. acs.org

OLEDs utilizing these isobenzofuranone-based emitters have achieved high external quantum efficiencies and shown remarkably low efficiency roll-off, even at high luminance, addressing a key challenge in OLED technology. acs.org The isobenzofuranone moiety has also been explored as an electron transport material in OLEDs. scilit.com

In photochemistry, related structures like 1,3-diphenylisobenzofuran (B146845) (DPBF) are widely used as fluorescent probes for the detection of singlet oxygen due to their specific reactive and photophysical properties. nih.govresearchgate.net An integrated experimental and computational analysis of DPBF revealed a well-resolved electronic transition of a π → π* nature, with its fluorescence lifetime increasing slightly with solvent polarity. nih.gov This utility as a chemical probe highlights another potential avenue for derivatives like this compound in photochemical sensing and analysis.

Performance of Isobenzofuranone-Based Blue TADF Emitters in OLEDs

This table summarizes the performance metrics of Organic Light-Emitting Diodes (OLEDs) that use novel isobenzofuranone derivatives as emitters. The data highlights their high photoluminescence quantum yields (PLQY), short emission lifetimes, and excellent external quantum efficiencies (EQE).

| Emitter Compound | Photoluminescence Quantum Yield (PLQY) | TADF Emission Lifetime (μs) | Maximum External Quantum Efficiency (EQE) |

|---|---|---|---|

| Isobenzofuranone Emitter 1 | 53-92% | 2.8 | Up to 16.2% |

| Isobenzofuranone Emitter 2 | 53-92% | 4.3 | Not Specified |

Bio-Inspired Synthesis and Bioprospecting for Novel Isobenzofuranone Structures

Nature is a rich source of isobenzofuranone structures, which exhibit a wide spectrum of biological activities. nih.gov Fungi, in particular, are prolific producers of these compounds. nih.govfao.org Bioprospecting efforts have led to the isolation of novel isobenzofuranones from various fungal species, inspiring the synthesis of new derivatives.

For example, bioassay-guided fractionation of the fungus Cephalosporium sp. AL031 led to the discovery of a new antioxidant, 4,6-dihydroxy-5-methoxy-7-methylphthalide, along with other related bioactive compounds. nih.gov Similarly, chemical investigation of marine-derived fungi, such as Penicillium sp., has yielded new isobenzofuranones and isochromenones with α-glucosidase inhibitory activity. nih.gov The exploration of unique ecological niches, such as the "plastisphere" (marine microplastics), has also identified fungi like Aspergillus jensenii that produce bioactive compounds. mdpi.comnih.gov The discovery of these natural products, with activities ranging from antioxidant and anti-HIV to antimicrobial, provides a blueprint for bio-inspired synthetic efforts aimed at creating new therapeutic agents. acs.orgnih.gov

Selected Bioactive Isobenzofuranones from Fungal Sources

This table details various isobenzofuranone derivatives isolated from different fungal species, highlighting their source and observed biological activities. This demonstrates the chemical diversity and therapeutic potential found in nature.

| Compound Name | Fungal Source | Reported Bioactivity | Reference |

|---|---|---|---|

| 4,6-dihydroxy-5-methoxy-7-methylphthalide | Cephalosporium sp. AL031 | Antioxidant | nih.gov |

| 4,5,6-trihydroxy-7-methylphthalide | Cephalosporium sp. AL031 | Antioxidant | nih.gov |

| Unnamed Isobenzofuranone (1) | Penicillium sp. (marine-derived) | α-Glucosidase Inhibitor | nih.gov |

| Cytosporone E | Fungal Culture | Antimicrobial | acs.org |

| Paecilocins | Fungal Culture | Antibacterial | acs.org |

| Fuscinarin | Fungal Culture | Anti-HIV-1 | acs.org |

Computational Design and Predictive Modeling for Structure-Function Relationships

Computational chemistry is an indispensable tool for accelerating the discovery and optimization of bioactive compounds like this compound. Quantitative Structure-Activity Relationship (QSAR) modeling, for instance, establishes a mathematical correlation between chemical structures and their biological activities. echemcom.comnih.gov For aryl-substituted isobenzofuran-1(3H)-ones, comparative QSAR studies have been performed using both linear models (e.g., Multiple Linear Regression, MLR) and non-linear models (e.g., Artificial Neural Network, ANN; Support Vector Machine, SVM) to accurately predict inhibitory activities. echemcom.comechemcom.com Such models help in understanding which molecular descriptors are key for bioactivity and can be used to screen virtual libraries of new derivatives before their synthesis. echemcom.com

Density Functional Theory (DFT) is another powerful computational method used to predict the structural and electronic properties of isobenzofuranones. researchgate.netphyschemres.org DFT calculations have been successfully used to confirm the structures of newly synthesized brominated and chlorinated isobenzofuranone derivatives by comparing calculated NMR chemical shifts with experimental data. nih.govresearchgate.net Furthermore, molecular docking simulations can predict how these molecules interact with biological targets. For example, a study on a 3-substituted isobenzofuranone showed that it likely binds in the minor groove of DNA, with the complex stabilized by hydrogen bonds and Pi-alkyl interactions. arabjchem.org These predictive models provide crucial insights into structure-function relationships, guiding the rational design of new molecules with enhanced or novel properties.

Comparison of QSAR Models for Predicting Isobenzofuranone Activity

This table shows the predictive accuracy of various linear and non-linear QSAR models developed for a series of aryl-substituted isobenzofuran-1(3H)-ones. The coefficient of determination (R²) for both the training and test sets indicates the model's performance.

| Model Type | Model Name | R² (Training Set) | R² (Test Set) |

|---|---|---|---|

| Linear | GA-MLR | 0.883 | 0.897 |

| GA-PCR | 0.883 | 0.897 | |

| GA-PLS | 0.883 | 0.897 | |

| Non-Linear | GA-ANN | 0.992 | 0.997 |

| GA-ANFIS | 0.992 | 0.997 | |

| GA-SVM | 0.992 | 0.997 |

Table of Mentioned Compounds

| Chemical Name | Other Names/Synonyms | Molecular Formula |

| This compound | - | C₉H₇BrO₂ |

| 1(3H)-Isobenzofuranone | Phthalide (B148349) | C₈H₆O₂ |

| (Z)-3-benzylideneisobenzofuran-1(3H)-one | - | C₁₅H₁₀O₂ |

| 1,3-diphenylisobenzofuran | DPBF | C₂₀H₁₄O |

| 4,6-dihydroxy-5-methoxy-7-methylphthalide | - | C₁₀H₁₀O₅ |

| 4,5,6-trihydroxy-7-methylphthalide | - | C₉H₈O₅ |

| 3-butylphthalide | NBP | C₁₂H₁₄O₂ |

| Fuscinarin | - | Not Specified |

| Concentricolide | - | Not Specified |

| Cytosporone E | - | Not Specified |

| Paecilocins | - | Not Specified |

| 3,5-bis(4-chlorophenyl)-7-hydroxyisobenzofuran-1(3H)-one | JVPH3 | C₂₀H₁₂Cl₂O₃ |

| (4-bromo)-3′-hydroxy-5′-(4-bromophenyl)-benzophenone | JVPH4 | C₁₉H₁₂Br₂O₂ |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.